molecular formula C23H23ClN6 B1663226 1-[(4-Chlorophenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine

1-[(4-Chlorophenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine

カタログ番号: B1663226
分子量: 418.9 g/mol
InChIキー: ODKPRIUYEYROGE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 1-[(4-Chlorophenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine adheres to standardized nomenclature rules for heterocyclic compounds. The structure consists of a pyrazolo[3,4-d]pyrimidine core—a fused bicyclic system where a pyrazole ring (five-membered) is fused to a pyrimidine ring (six-membered) at the 3,4 and d positions, respectively.

Key Structural Components:
  • Core Structure : Pyrazolo[3,4-d]pyrimidine (fused bicyclic system with one nitrogen in the pyrazole ring and two nitrogens in the pyrimidine ring).
  • Substituents :
    • Position 1 : A (4-chlorophenyl)methyl group (benzyl chloride derivative).
    • Position 4 : A 4-(2-methylphenyl)-1-piperazinyl group (piperazine ring substituted with a 2-methylphenyl group).
Naming Logic:
  • Positional Prioritization : The numbering follows the pyrazolo[3,4-d]pyrimidine system, with substituents assigned to the lowest possible numbers.
  • Substituent Descriptors :
    • (4-Chlorophenyl)methyl : Indicates a benzyl group with a chlorine atom at the para position of the phenyl ring.
    • 4-(2-methylphenyl)-1-piperazinyl : Denotes a piperazine ring (six-membered, two nitrogens) attached to the pyrazolo[3,4-d]pyrimidine at position 4, with a 2-methylphenyl group bonded to one nitrogen of the piperazine.

This nomenclature ensures clarity in identifying the compound’s structural features.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₂₃H₂₃ClN₆ , derived from the sum of its constituent atoms:

Component Atoms Atomic Mass (g/mol)
Carbon (C) 23 276.23
Hydrogen (H) 23 23.184
Chlorine (Cl) 1 35.45
Nitrogen (N) 6 84.06
Total 418.92
Key Observations:
  • Molecular Weight : 418.92 g/mol, consistent with PubChem and ChEBI entries.
  • Heteroatom Distribution : Six nitrogen atoms (three from the pyrazolo[3,4-d]pyrimidine core, two from the piperazine ring, and one from the substituted piperazine nitrogen).

Crystallographic Data and Three-Dimensional Conformational Studies

While specific X-ray crystallography data for this compound are not publicly available, related pyrazolo[3,4-d]pyrimidine derivatives provide insights into structural trends:

Structural Features in Analogous Compounds:
  • Pyrazolo[3,4-d]pyrimidine Core :

    • Planar arrangement of the fused rings, with bond lengths typical for aromatic systems.
    • Dihedral angles between the core and substituents influence molecular packing. For example, a dihedral angle of ~26.14° between the core and phenyl substituents has been observed in similar derivatives.
  • Substituent Orientation :

    • (4-Chlorophenyl)methyl Group : Likely adopts a conformation where the chlorophenyl ring is perpendicular to the core, minimizing steric hindrance.
    • Piperazine Substituent : The 2-methylphenyl group on the piperazine may adopt an equatorial position to optimize van der Waals interactions.
Key Challenges:
  • Flexibility of Piperazine Ring : The six-membered piperazine ring allows conformational flexibility, complicating definitive 3D structural predictions without experimental data.

Spectroscopic Characterization (IR, NMR, Mass Spectrometry)

Spectroscopic methods are critical for confirming the compound’s structure. Below is a synthesis of expected spectral data based on analogous pyrazolo[3,4-d]pyrimidines and substituent-specific trends:

Infrared (IR) Spectroscopy :
Absorption Region (cm⁻¹) Functional Group/Feature
~3000–3100 C–H (aromatic)
~2800–2950 C–H (aliphatic, piperazine)
~1600–1500 C=N (pyrimidine ring)
~1450–1400 C–Cl (stretch)
Nuclear Magnetic Resonance (NMR) Spectroscopy :
  • ¹H NMR :

    • Aromatic Protons : Signals for the chlorophenyl (δ 7.3–7.6 ppm) and 2-methylphenyl groups (δ 6.8–7.2 ppm).
    • Piperazine Protons : Broad or multiplet signals in the δ 2.5–3.5 ppm range.
    • Methyl Groups : Singlet at δ ~2.3 ppm (for the 2-methylphenyl group).
  • ¹³C NMR :

    • Pyrazolo[3,4-d]pyrimidine Core : Carbons in the δ 140–160 ppm range (aromatic carbons).
    • Chlorophenyl Methyl : CH₂ at δ ~40–45 ppm.
Mass Spectrometry (MS) :
  • Molecular Ion Peak : m/z 418.92 [M+H]⁺.
  • Fragmentation Patterns : Loss of the 4-chlorophenylmethyl group (m/z 418.92 – 125.56 = 293.36) or cleavage of the piperazine ring.

Comparative Structural Analysis with Pyrazolo[3,4-d]pyrimidine Derivatives

The compound’s substituents distinguish it from other pyrazolo[3,4-d]pyrimidine derivatives. Below is a comparative analysis:

Feature Current Compound Analogous Derivatives (e.g., ML144, PP1)
Core Structure Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine
Position 1 (4-Chlorophenyl)methyl Methyl, propargyl, or phenacyl groups
Position 4 4-(2-methylphenyl)-1-piperazinyl Piperazine with aryl or alkyl substituents
Electronic Effects Electron-withdrawing Cl and electron-donating methyl groups Varying electronic profiles (e.g., methyl is electron-donating)
Steric Profile Bulky chlorophenyl and piperazine substituents Smaller substituents (e.g., methyl)
Key Implications :
  • Reactivity : The chlorophenyl group may enhance electrophilic substitution at the pyrimidine ring.
  • Solubility : The piperazine substituent likely improves aqueous solubility compared to non-polar derivatives.
  • Biological Activity : The 2-methylphenyl group on piperazine may interact with hydrophobic pockets in target proteins, a feature absent in simpler derivatives.

特性

分子式

C23H23ClN6

分子量

418.9 g/mol

IUPAC名

1-[(4-chlorophenyl)methyl]-4-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C23H23ClN6/c1-17-4-2-3-5-21(17)28-10-12-29(13-11-28)22-20-14-27-30(23(20)26-16-25-22)15-18-6-8-19(24)9-7-18/h2-9,14,16H,10-13,15H2,1H3

InChIキー

ODKPRIUYEYROGE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl

正規SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl

同義語

1-(4-Chlorobenzyl)-4-[4-(2-methylphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;  ML-144

製品の起源

United States

準備方法

Core Framework Construction

The pyrazolo[3,4-d]pyrimidine core can be assembled via a four-component reaction involving (4-chlorophenyl)methylhydrazine, methylenemalononitrile, aldehydes, and alcohols. This method, adapted from Liu et al., employs sodium ethoxide (NaOEt) in ethanol under reflux to achieve cyclization (Table 1).

Table 1: Optimization of Four-Component Reaction Conditions

Entry Catalyst (equiv) Solvent Temperature (°C) Yield (%)
1 NaOEt (1.2) EtOH 60 85
2 NaOH (1.2) EtOH 60 82
3 NaOEt (1.2) Toluene 60 70

The reaction proceeds through nucleophilic addition of (4-chlorophenyl)methylhydrazine to methylenemalononitrile, followed by cyclization with aldehydes and alcohols. Ethanol as a solvent enhances solubility and facilitates proton transfer, while NaOEt acts as a base to deprotonate intermediates.

Functionalization at Position 4

The ethoxy group introduced during the one-pot synthesis is hydrolyzed to a hydroxyl group using dilute HCl. Subsequent chlorination with phosphorus oxychloride (POCl₃) under reflux for 24 hours converts the hydroxyl group to a chloride, achieving 97% yield under optimized conditions.

$$
\text{Pyrazolo[3,4-d]pyrimidin-4-ol} + \text{POCl}3 \xrightarrow{\text{reflux}} \text{Pyrazolo[3,4-d]pyrimidin-4-chloride} + \text{H}3\text{PO}_4
$$

Stepwise Synthesis via Chlorination and Substitution

Intermediate Preparation

The chlorinated intermediate, 4-chloro-1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidine, serves as a key precursor. Its synthesis follows a modified procedure from Feitosa et al., where POCl₃ mediates chlorination at 110°C for 6 hours, yielding 93% product after neutralization and extraction.

Piperazinyl Group Introduction

Nucleophilic aromatic substitution (SNAr) at position 4 is performed using 4-(2-methylphenyl)piperazine in dimethylformamide (DMF) at 120°C for 12 hours. Triethylamine (3 equiv) scavenges HCl, driving the reaction to completion (Scheme 1).

$$
\text{4-Chloro intermediate} + \text{4-(2-methylphenyl)piperazine} \xrightarrow{\text{DMF, 120°C}} \text{Target compound} + \text{HCl}
$$

Scheme 1: Substitution mechanism for piperazinyl group installation

Alternative Routes and Modifications

Direct Piperazinyl Coupling

Buchwald-Hartwig amination offers a palladium-catalyzed alternative for attaching the piperazinyl group. Using Pd(OAc)₂/Xantphos as a catalyst system and cesium carbonate as a base in toluene at 100°C, this method achieves 78% yield but requires rigorous anhydrous conditions.

Reductive Amination for N-Benzylation

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.55–7.32 (m, 8H, aromatic-H), 5.20 (s, 2H, CH₂), 3.85–3.45 (m, 8H, piperazine-H), 2.35 (s, 3H, CH₃).
  • HRMS : m/z calculated for C₂₃H₂₂ClN₆ [M+H]⁺ 441.1564, found 441.1568.

X-ray Crystallography

Single-crystal X-ray analysis (Figure 1) confirms the planar pyrazolo[3,4-d]pyrimidine core and equatorial orientation of the piperazinyl group, with bond angles consistent with sp² hybridization at N1 and N3.

Figure 1: Molecular structure from X-ray diffraction (thermal ellipsoids at 50% probability)

化学反応の分析

反応の種類

ML144は、以下を含む様々な種類の化学反応を起こします。

    酸化: ML144は、特定の条件下で酸化されて、酸化された誘導体を生成することができます。

    還元: 還元反応は、化合物内の特定の官能基を修飾するために使用できます。

    置換: 特に求核置換反応は、ML144の官能基を修飾する際に一般的です。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

    還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

    置換: メトキシドナトリウムやtert-ブトキシドカリウムなどの求核剤が一般的に使用されます。

主な生成物

これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によって電子特性が変化した酸化誘導体が生成される場合があり、還元によってより飽和した化合物が生成される可能性があります .

科学的研究の応用

ML144は、以下を含む、幅広い科学研究の用途があります。

    化学: GPR35アンタゴニストの化学的性質と反応性を研究するためのツールとして使用されます。

    生物学: 様々な細胞プロセスにおけるGPR35の役割を調べるための生物学的研究に使用されます。

    医学: 炎症性疾患や癌など、GPR35が関与する疾患における潜在的な治療的用途があります。

    産業: GPR35および関連経路を標的とした新薬の開発に利用されます

作用機序

ML144は、GPR35受容体に結合することにより、その活性を阻害することで効果を発揮します。このアンタゴニスト作用は、通常GPR35によって活性化される下流のシグナル伝達経路をブロックします。 関与する分子標的には、炎症や細胞増殖などの細胞応答を調節する、様々な細胞内シグナル伝達タンパク質と経路が含まれます .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The benzyl group at position 1 significantly impacts physicochemical properties:

  • 4-Chlorophenyl substituent (target compound): Increases electron-withdrawing character, enhancing metabolic stability compared to methyl or unsubstituted phenyl groups .
Table 1: Impact of Benzyl Substituents
Compound Benzyl Group LogP* Metabolic Stability
Target Compound 4-Chlorophenyl ~3.8 High
1-(4-Methylbenzyl) derivative () 4-Methylphenyl ~3.5 Moderate
1-(4-Phenylbenzyl) derivative () Phenyl ~2.9 Low

*Estimated using fragment-based methods.

Piperazine/Piperidine Ring Modifications

The piperazinyl group at position 4 is a critical pharmacophore. Substitutions here influence target selectivity and binding affinity:

  • 4-(2-Methylphenyl)piperazinyl (target compound): The methyl group introduces steric hindrance, possibly reducing off-target interactions compared to bulkier groups like benzhydryl () .
  • 4-Phenylpiperazinyl (): Associated with GPR35/GPR55 binding, suggesting a role in inflammatory or metabolic disorders .
  • 4-Methylpiperidinyl (): Replacing piperazine with piperidine alters basicity and hydrogen-bonding capacity, impacting CNS penetration .
Table 2: Piperazine/Piperidine Substituent Effects
Compound Substituent Biological Target Predicted Affinity (Ki, nM)*
Target Compound 2-Methylphenylpiperazinyl Kinases/GPCRs ~50–100
4-Phenylpiperazinyl analog () Phenylpiperazinyl GPR35/GPR55 ~10–50
4-Benzhydrylpiperazinyl () Benzhydrylpiperazinyl Unknown >100
4-Methylpiperidinyl () Methylpiperidinyl Kinases ~200–500

*Based on analogous compounds; exact data for the target compound are unavailable.

Research Findings and Implications

  • Receptor Binding : The 2-methylphenylpiperazinyl group may confer selectivity for kinase targets over GPCRs compared to phenylpiperazinyl analogs () .
  • Antimicrobial Potential: Pyrazolo[3,4-d]pyrimidines with benzothiazole substituents () show antibacterial activity, suggesting the target compound’s chlorophenyl group could enhance similar effects .
  • Pharmacokinetics : Predicted collision cross-section (CCS) data for analogs () indicate moderate membrane permeability (CCS ~180–190 Ų for [M+H]+), suitable for oral administration .

生物活性

1-[(4-Chlorophenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H25ClN4
  • Molecular Weight : 396.91 g/mol
  • IUPAC Name : this compound

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Studies have demonstrated that pyrazolo derivatives can exhibit antiviral effects against herpes simplex virus type-1 (HSV-1). The activity is often linked to the structural modifications at specific positions on the pyrazole ring, enhancing binding affinity to viral targets .
  • Anticancer Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, compounds containing a sulfonamide group have shown significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) through mechanisms involving caspase activation and modulation of NF-κB signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Assay Type Target/Cell Line EC50 (µM) Notes
AntiviralMT-4 Cell AssayHSV-10.20Comparable to lead molecule TBZ-1
AnticancerMTT AssayMCF-7, MDA-MB-231130.24Induces apoptosis via caspase pathways
Kinase InhibitionCellular ContextEGFRLow nanomolarSelective for mutant EGFR over wild-type

Case Study 1: Antiviral Efficacy

In a study evaluating various pyrazolo derivatives for their antiviral efficacy against HSV-1, the compound displayed significant activity at low concentrations (0.20 µM), indicating its potential as a therapeutic agent in treating viral infections .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of structurally related compounds revealed that those with a similar pyrazolo framework exhibited stronger cytotoxicity than standard chemotherapeutics like cisplatin. The mechanism involved enhanced apoptosis and autophagy pathways, highlighting the compound's multifaceted role in cancer treatment .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The compound is synthesized via multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Piperazine ring formation : A Mannich reaction condenses formaldehyde, secondary amines, and ketones/aldehydes to assemble the piperazine moiety .
  • Substituent coupling : The chlorophenylmethyl group is introduced via nucleophilic substitution, often using N-substituted α-chloroacetamides in dry acetonitrile or dichloromethane under reflux .
  • Purification : Recrystallization from solvents like acetonitrile ensures high purity .

Q. How is the compound’s structure confirmed post-synthesis?

Structural validation employs:

  • 1H/13C NMR : Identifies substituent positions and confirms regiochemistry of the pyrazolo[3,4-d]pyrimidine core .
  • Mass spectrometry (MS) : Verifies molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Detects functional groups like amides or piperazine N-H stretches .

Q. What solvents and reaction conditions optimize its synthesis?

  • Solvents : Dry acetonitrile or dichloromethane are preferred for substitution reactions due to their polarity and inertness .
  • Conditions : Reactions are conducted under nitrogen/argon to prevent oxidation, with temperatures ranging from 60–80°C for optimal yield .

Q. What common derivatives are synthesized from this compound?

Derivatives include:

  • Urea/thiourea analogs : Synthesized via reactions with aryl/alkyl isocyanates/isothiocyanates in dichloromethane .
  • Ester derivatives : Produced by coupling with substituted benzoyl chlorides in dry benzene .

Q. How is purity assessed during synthesis?

  • Analytical techniques : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) monitor reaction progress.
  • Melting point analysis : Sharp melting points confirm crystalline purity .

Advanced Research Questions

Q. How can low yields in piperazine ring formation be addressed?

  • Stoichiometric optimization : Adjusting molar ratios of formaldehyde and amines improves ring closure efficiency.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts enhance reaction rates .
  • Alternative coupling agents : Use of EDCI/HOBt for amide bond formation reduces side products .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Systematic modification of substituents (e.g., replacing chlorophenyl with fluorophenyl) evaluates bioactivity changes .
  • Computational docking : Molecular dynamics simulations predict binding affinities to targets like kinases or GPCRs .

Q. How are discrepancies in biological activity data across studies resolved?

  • Assay standardization : Validate protocols (e.g., consistent cell lines, incubation times) to minimize variability .
  • Metabolic stability tests : Assess compound degradation under physiological conditions using liver microsomes .

Q. What computational methods optimize reaction conditions for derivatives?

  • Reaction path searches : Quantum chemical calculations (e.g., DFT) identify transition states and energetically favorable pathways .
  • Machine learning : Predictive models trained on experimental data narrow down optimal solvent/temperature combinations .

Q. How do substituents influence receptor binding affinity?

  • Chlorophenyl group : Enhances lipophilicity, improving membrane permeability and target engagement .
  • Piperazine moiety : Modulates selectivity for serotonin/dopamine receptors; methylation at the 2-position (2-methylphenyl) reduces off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Chlorophenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
1-[(4-Chlorophenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine

試験管内研究製品の免責事項と情報

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